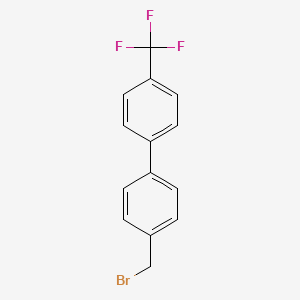4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
CAS No.: 613241-14-8
Cat. No.: VC2393398
Molecular Formula: C14H10BrF3
Molecular Weight: 315.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 613241-14-8 |
|---|---|
| Molecular Formula | C14H10BrF3 |
| Molecular Weight | 315.13 g/mol |
| IUPAC Name | 1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene |
| Standard InChI | InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 |
| Standard InChI Key | KFWJYVSMZTXKKG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F |
Introduction
4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a specialty chemical compound belonging to the biphenyl family. It is characterized by the presence of a bromomethyl group at the 4-position and a trifluoromethyl group at the 4'-position of the biphenyl structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique electronic properties and potential biological activity.
Applications and Research Findings
4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is utilized in several scientific fields:
-
Medicinal Chemistry: The compound is of interest due to its potential biological activity, which can be leveraged in the development of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.
-
Materials Science: Its unique electronic properties make it a candidate for applications in materials science, particularly in the development of new materials with specific optical or electrical properties.
Research Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H10BrF3 | |
| Molecular Weight | 315.13 g/mol | |
| CAS Number | 613241-14-8 | |
| Synthesis Yield | Varies, typically 70-90% | (General synthesis principles) |
Analytical Techniques
The structural integrity and purity of 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and confirming the presence of functional groups.
-
Infrared (IR) Spectroscopy: Provides information about the molecular vibrations and can help identify specific functional groups.
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume